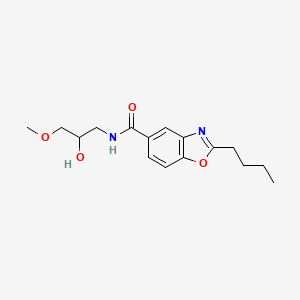

![molecular formula C18H18N4O3S B6066575 N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B6066575.png)

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- Thiadiazole Scaffold : The core structure consists of a 1,3,4-thiadiazole ring , which imparts diverse biological activities to ETU. These activities include anticonvulsant, antidiabetic, anti-inflammatory, and antimicrobial properties .

Synthesis Analysis

The synthesis of ETU involves several steps, including the introduction of the thiadiazole scaffold and subsequent functionalization of the phenyl groups. Researchers have developed various synthetic routes to access ETU derivatives, optimizing yields and purity .

Molecular Structure Analysis

The molecular formula of ETU is C₁₄H₁₄N₄O₃S₂ . Its 3D structure reveals the arrangement of atoms, bond angles, and stereochemistry. The urea group connects the two aromatic rings, while the thiadiazole ring provides rigidity and contributes to its pharmacological properties .

作用機序

Mode of Action

Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been shown to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and anticonvulsant activities . These activities suggest that the compound may interact with its targets to modulate their function, leading to changes in cellular processes.

Biochemical Pathways

Based on the biological activities of similar compounds, it can be speculated that it may affect pathways related to inflammation, viral replication, cell proliferation, and neuronal signaling . The downstream effects of these pathway modulations would depend on the specific context and could include changes in immune response, cell growth, and neuronal activity.

Result of Action

Based on the biological activities of similar compounds, it can be speculated that the compound may have effects such as modulation of immune response, inhibition of cell growth, and alteration of neuronal activity .

Safety and Hazards

生化学分析

Biochemical Properties

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as caspases, which are involved in apoptosis . The compound’s interaction with these enzymes suggests its potential as an anticancer agent, as it can induce programmed cell death in cancer cells. Additionally, N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea has shown binding affinity to proteins involved in cell signaling pathways, further highlighting its biochemical significance .

Cellular Effects

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea exerts various effects on different types of cells and cellular processes. In cancer cells, it has been found to induce apoptosis by activating caspases 3 and 9 . This activation leads to the cleavage of key cellular components, ultimately resulting in cell death. Furthermore, the compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . By modulating these pathways, N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea can inhibit cancer cell growth and proliferation.

Molecular Mechanism

The molecular mechanism of N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea involves its binding interactions with biomolecules and subsequent effects on cellular functions. The compound binds to the active sites of caspases, leading to their activation and the initiation of apoptosis . Additionally, it can inhibit the activity of certain kinases, thereby disrupting cell signaling pathways and preventing cancer cell proliferation . The compound’s ability to modulate gene expression further contributes to its anticancer properties, as it can downregulate genes involved in cell survival and upregulate those promoting apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its effects on cellular function, such as apoptosis induction and inhibition of cell proliferation, remain consistent over time . The compound’s stability and efficacy may vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea vary with different dosages in animal models. At lower doses, the compound has been found to effectively induce apoptosis in cancer cells without causing significant toxicity to normal cells . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to its biological effects. Additionally, the compound can influence metabolic flux and alter metabolite levels, further impacting cellular functions .

Transport and Distribution

The transport and distribution of N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins, which play a crucial role in its pharmacokinetics.

Subcellular Localization

The subcellular localization of N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, such as the mitochondria and nucleus . This localization is facilitated by targeting signals and post-translational modifications that guide the compound to its site of action . The subcellular distribution of N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea influences its interactions with biomolecules and its overall biological effects.

特性

IUPAC Name |

1-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-3-25-14-9-7-12(8-10-14)16-21-22-18(26-16)20-17(23)19-13-5-4-6-15(11-13)24-2/h4-11H,3H2,1-2H3,(H2,19,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQKDVGNJFZAQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B6066496.png)

![ethyl 4-({2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]butanoyl}amino)benzoate](/img/structure/B6066499.png)

![N-(2-methoxyphenyl)-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide](/img/structure/B6066505.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6066513.png)

![1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6066520.png)

![N-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B6066527.png)

![N-(2,4-dimethoxybenzyl)-3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6066528.png)

![17-(5-acetyl-2-ethoxyphenyl)-1,8-dibromo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B6066552.png)

![(5-fluoro-2-methoxyphenyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone](/img/structure/B6066553.png)

![2-(1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-4-({[3-(trifluoromethyl)phenyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6066571.png)

![2-[1-(4-fluorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B6066591.png)

![ethyl 2-[(4-chlorophenyl)amino]-5-(4-hydroxy-3,5-dimethoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6066602.png)